molecular formula C9H9N5O2S B11421030 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid

2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid

Cat. No.: B11421030
M. Wt: 251.27 g/mol
InChI Key: AEGVKCSDLKQOAG-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid typically involves the reaction of 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents.

Scientific Research Applications

2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an anticancer agent and for its antimicrobial properties.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and catalytic activity.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic processes. Additionally, it can interact with cellular components, such as DNA and proteins, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol
  • 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)propionic acid
  • 4-Amino-5-(4-pyridyl)-1,2,4-triazole-3-carboxylic acid

Uniqueness

2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9N5O2S

Molecular Weight

251.27 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C9H9N5O2S/c10-14-8(6-1-3-11-4-2-6)12-13-9(14)17-5-7(15)16/h1-4H,5,10H2,(H,15,16)

InChI Key

AEGVKCSDLKQOAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(N2N)SCC(=O)O

Origin of Product

United States

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